1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone
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Overview
Description
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant biological and pharmaceutical importance. This compound is characterized by the presence of an acetyl group, a diazepane ring, and a chloro-ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1,4-diazepane with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete acetylation of the diazepane ring. The resulting intermediate is then reacted with 2-chloroacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetyl-[1,4]diazepan-1-yl)-1-phenylethanol
- 1-(4-Methyl-[1,4]diazepan-1-yl)acetic acid
- 1-(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid
Uniqueness
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-8(13)11-3-2-4-12(6-5-11)9(14)7-10/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSLQXVNXLOKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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